molecular formula C20H16O4 B14457015 Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate CAS No. 72471-15-9

Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate

Cat. No.: B14457015
CAS No.: 72471-15-9
M. Wt: 320.3 g/mol
InChI Key: YTOOYUZPAMWUQM-UHFFFAOYSA-N
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Description

Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[l]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 9,10-phenanthrenequinone with acetoacetic ester in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile and dimethyl sulfoxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product is an ester derivative with a different alkyl group.

Scientific Research Applications

Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-tumor effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate is unique due to its specific structure, which includes a cyclopenta[l]phenanthrene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

72471-15-9

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 3a-hydroxy-2-oxo-3H-cyclopenta[l]phenanthrene-1-carboxylate

InChI

InChI=1S/C20H16O4/c1-2-24-19(22)17-16(21)11-20(23)15-10-6-5-8-13(15)12-7-3-4-9-14(12)18(17)20/h3-10,23H,2,11H2,1H3

InChI Key

YTOOYUZPAMWUQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2(CC1=O)O

Origin of Product

United States

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